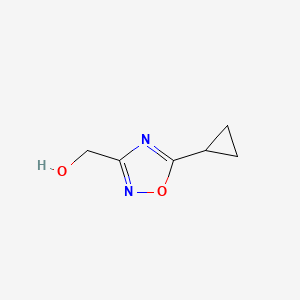

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

描述

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915920-06-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 3-position. The oxadiazole ring contributes to its metabolic stability and hydrogen-bonding capacity, while the cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and biological interactions . The hydroxymethyl group enhances solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and drug design .

Molecular Formula: C₆H₈N₂O₂

Molecular Weight: 140.14 g/mol

Key Applications:

属性

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSUEZKWAUCIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588004 | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-06-8 | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization via Isocyanomethyl Oxadiazole Precursors

A key method described in European patent EP0311321B1 involves the use of isocyanomethyl-substituted 1,2,4-oxadiazoles as intermediates. The process includes:

- Preparation of 5-cyclopropyl-3-isocyanomethyl-1,2,4-oxadiazole as a starting intermediate.

- Reaction of this intermediate with carbodiimides in dry solvents such as dimethylformamide (DMF) at room temperature.

- Acidification with acetic acid to promote cyclization and precipitation of the product.

- Purification by silica gel chromatography using ethyl acetate/methanol mixtures.

This method yields (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol as pale crystals with melting points reported around 207-208 °C, indicating high purity.

Reflux Method with Cyclopropanecarboxamide Oxime

Another approach involves the reaction of ethyl 4,5-dihydro-4-methyl-5-oxo-imidazo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate with cyclopropanecarboxamide oxime in the presence of sodium in dry ethanol. The mixture is refluxed for several hours, followed by workup involving solvent evaporation and crystallization. This method produces the oxadiazole derivative with the cyclopropyl substituent efficiently, with melting points around 215-217 °C.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position is typically introduced by reduction or substitution reactions on suitable precursors bearing a formyl or halomethyl group. For example, reduction of a 3-formyl-5-cyclopropyl-1,2,4-oxadiazole intermediate with mild reducing agents can yield the corresponding this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isocyanomethyl intermediate formation | Cyclopropanecarboxamide oxime, carbodiimide | DMF | Room temperature | 70-85 | Requires dry conditions, inert atmosphere |

| Cyclization and acidification | Acetic acid addition | DMF/ethyl acetate | Room temperature | - | Precipitation of product |

| Purification | Silica gel chromatography | Ethyl acetate/methanol (9:1) | Ambient | - | Yields pale crystals |

| Reflux reaction | Sodium, ethanol, cyclopropanecarboxamide oxime | Ethanol | Reflux (6 hours) | ~70 | Followed by crystallization |

| Hydroxymethyl introduction | Reduction of formyl intermediate | Various (e.g., NaBH4) | 0-25 °C | Variable | Mild reducing agents preferred |

Analytical and Purity Data

- Melting points of the purified compound range from 207 °C to 217 °C depending on the synthetic route and purification method.

- Purity is typically confirmed by chromatographic methods such as HPLC and by spectroscopic techniques (NMR, IR).

- The compound is often obtained as a pale crystalline solid or liquid with a purity of approximately 95% in commercial preparations.

Summary of Key Research Findings

- The cyclopropyl substituent is introduced early in the synthesis, often via cyclopropanecarboxamide oxime or related intermediates.

- The 1,2,4-oxadiazole ring is formed through cyclization reactions involving isocyanomethyl derivatives and carbodiimides.

- Acidification and solvent extraction steps are critical for isolating the product in high purity.

- Purification by silica gel chromatography using ethyl acetate/methanol mixtures is effective.

- Reaction conditions such as temperature, solvent dryness, and reaction time significantly affect yield and purity.

化学反应分析

Types of Reactions: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the cyclopropyl group or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid.

Reduction: Cyclopropyl-1,2,4-oxadiazole-3-ylmethane.

Substitution: Derivatives with substituted functional groups on the cyclopropyl or oxadiazole ring.

科学研究应用

Anticonvulsant and Anxiolytic Properties

One of the primary applications of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is in the development of pharmaceutical compounds targeting central nervous system disorders. Research indicates that derivatives of this compound can act as anticonvulsants and anxiolytics. For instance, a related compound, 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine, has shown effectiveness in treating convulsions and anxiety states .

Synthesis of Novel Therapeutics

The compound serves as a building block for synthesizing various pharmaceutical agents. Its oxadiazole moiety contributes to the biological activity of the resulting compounds. A study highlighted the synthesis of bisamide compounds containing the oxadiazole group that demonstrated significant insecticidal and fungicidal activities . This suggests a dual role where derivatives can be optimized for both therapeutic and agricultural applications.

Data Table: Pharmacological Activities

| Compound Name | Activity Type | Target Organism/Condition | Efficacy (%) |

|---|---|---|---|

| 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5,6-dihydro... | Anticonvulsant | CNS Disorders | High |

| 5p | Insecticidal | Tetranychus cinnabarinus | 97.22 |

| 5b | Fungicidal | Cucumber downy mildew | 59.26 |

Insecticidal and Fungicidal Activities

Recent studies have reported that derivatives of this compound exhibit potent insecticidal and fungicidal properties. For example, certain synthesized compounds demonstrated over 100% lethality against common agricultural pests at specific concentrations . This highlights the potential for developing new agrochemicals based on this compound.

Case Study: Development of Agrochemicals

A series of experiments were conducted to evaluate the effectiveness of various oxadiazole derivatives against pests such as Plutella xylostella (diamondback moth) and Tetranychus cinnabarinus (red spider mite). The results indicated that compounds with higher cyclopropyl content showed enhanced activity compared to traditional insecticides .

Development of Advanced Materials

In materials science, this compound can be utilized in creating advanced materials with tailored properties. The unique structure allows for modifications that enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has explored the incorporation of oxadiazole derivatives into polymer matrices to improve their thermal and mechanical properties. These polymers exhibited improved resistance to environmental stressors compared to conventional materials. The incorporation of such compounds could lead to innovative applications in coatings and composite materials.

作用机制

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring is known to exhibit hydrogen bond acceptor properties, which may facilitate interactions with biological molecules. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

相似化合物的比较

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Dopamine Receptor Binding (D3 vs. D2)

- Compound 33 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl):

- Compound 36 (4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl):

Carbonic Anhydrase Inhibition

生物活性

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : C1CC1C2=NC(=NO2)CO

- InChIKey : OTSUEZKWAUCIHN-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against bacteria and fungi, suggesting potential use in treating infections. For instance, its derivatives have been tested for their efficacy against Tetranychus cinnabarinus, showing promising results with lethality rates exceeding 97% at certain concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which can be beneficial in managing conditions characterized by chronic inflammation. The mechanism appears to involve modulation of specific signaling pathways related to inflammation .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets. The oxadiazole ring's hydrogen bond acceptor properties may facilitate interactions with biological macromolecules such as proteins and nucleic acids. Additionally, the cyclopropyl group enhances the compound's stability and binding affinity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar oxadiazole derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | Antimicrobial | Methyl group enhances activity |

| (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride | Anticancer | Enhanced binding affinity |

| 2-(1,2,4-Oxadiazol-5-yl)anilines | Antitumor | Selective toxicity against cancer cells |

This table highlights how the structural variations influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound significantly inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics .

- Anti-inflammatory Activity : In cellular models of inflammation, this compound reduced levels of TNF-alpha and IL-6 by up to 50%, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Studies : Cytotoxic effects were evaluated against various cancer cell lines. The compound showed selective cytotoxicity towards pancreatic and melanoma cell lines with IC50 values in the low micromolar range .

常见问题

Q. What are the common synthetic routes for (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:

- Coupling reactions using EDC·HCl and HOBt in DMF to activate carboxyl groups, followed by cyclization with amidines to form the oxadiazole ring .

- Cyclopropyl group introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, as seen in benzenesulfonamide derivatives .

Q. How is the compound characterized spectroscopically?

Key methods include:

Q. What solubility properties are critical for experimental design?

Advanced Research Questions

Q. What structural modifications enhance target binding or metabolic stability?

- Sulfonamide derivatives : Substitution at the 4-position of the benzene ring (e.g., benzenesulfonamide 8a ) improves carbonic anhydrase inhibition (IC₅₀ < 100 nM) .

- Fluorinated analogs : Introduction of 18F-labeled groups (e.g., 26b ) enhances bioavailability for PET imaging studies .

- Cyclopropyl group : Reduces metabolic oxidation compared to alkyl substituents, as shown in pharmacokinetic studies .

Q. How is computational modeling applied to study its interactions?

Q. What challenges arise in crystallographic studies of this compound?

Q. How are enzymatic assays optimized for evaluating inhibitory activity?

- Carbonic anhydrase assays : Use stopped-flow CO₂ hydration method with 4-nitrophenyl acetate as a substrate (pH 7.4, 25°C) .

- DPP-4 inhibition : Fluorescent substrate H-Gly-Pro-AMC is monitored kinetically (λₑₓ = 380 nm, λₑₘ = 460 nm) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。